
3,4,5-Trimethoxybenzoic acid
Overview
Description
Gallic acid trimethyl ether, also known as 3,4,5-trimethoxybenzoic acid, is an organic compound with the chemical formula C10H12O5. It is an O-methylated derivative of gallic acid and is found naturally in certain plants, such as olives. This compound is known for its potent antioxidant properties and has been studied for various applications in chemistry, biology, medicine, and industry .
Preparation Methods
Gallic acid trimethyl ether can be synthesized through several methods. One common synthetic route involves the reaction of gallic acid with dimethyl sulfate in the presence of a base, such as potassium carbonate. The reaction typically occurs at room temperature and results in the formation of 3,4,5-trimethoxybenzoic acid . Another method involves the use of dimethyl carbonate as a methylating agent in the presence of a catalyst .
Industrial production of gallic acid trimethyl ether often follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Gallic acid trimethyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidation products.
Reduction: It can be reduced to form the corresponding alcohols or other reduced derivatives.
Substitution: Gallic acid trimethyl ether can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pharmacological Applications
1.1 Antimicrobial Activity
TMBA and its derivatives have been investigated for their antimicrobial properties. A study demonstrated that certain derivatives exhibited antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating the potential of TMBA derivatives as effective antimicrobial agents .
1.2 Anti-tumor Activity
Research has shown that TMBA can inhibit tubulin polymerization, which is crucial in cancer cell proliferation. A study on trimethoxybenzoic acid derivatives revealed their effectiveness against the MCF-7 human breast cancer cell line, suggesting their potential as anticancer agents . The structure-activity relationship highlighted the importance of the trimethoxy group in enhancing biological activity.
1.3 Metabolite of Mescaline
TMBA is identified as a metabolite of mescaline in humans. After ingestion, it was isolated from urine samples and characterized using gas chromatography-mass spectrometry. This finding suggests that TMBA may play a role in the pharmacokinetics of mescaline and warrants further investigation into its effects .
Biochemical Applications
2.1 Interaction with Proteins
TMBA has been studied for its interaction with proteins such as bovine serum albumin (BSA). Spectroscopic methods indicated that TMBA can quench the fluorescence of BSA, suggesting a binding interaction that could influence drug delivery systems . Understanding these interactions is crucial for developing new therapeutic agents.
2.2 Role in Lignin Analysis
In analytical chemistry, TMBA is used as an internal standard for determining hydroxyl groups in lignins. Its application helps in characterizing lignin structures and understanding their properties better .
Materials Science
3.1 Use in Dyes and Inks
TMBA is utilized in the production of dyes and inks due to its chemical stability and color properties. Its incorporation into various formulations enhances the performance characteristics of these materials .
3.2 Photographic Developers
The compound also finds application in photographic developers, where it contributes to the chemical processes involved in image formation .
Case Studies
Mechanism of Action
The mechanism of action of gallic acid trimethyl ether involves its antioxidant properties. It can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative damage. Additionally, it has been shown to interfere with cell signaling pathways and induce apoptosis in cancer cells . The molecular targets and pathways involved include DNA polymerase β and ribonucleoside-diphosphate reductase .
Comparison with Similar Compounds
Gallic acid trimethyl ether is similar to other O-methylated trihydroxybenzoic acids, such as:
Veratric acid: Another O-methylated derivative of gallic acid, known for its antioxidant properties.
Trimethylgallic acid: Similar in structure and properties to gallic acid trimethyl ether.
Eudesmic acid: Another name for gallic acid trimethyl ether, highlighting its natural occurrence in certain plants
Compared to these similar compounds, gallic acid trimethyl ether is unique in its specific applications and its potent antioxidant activity, making it a valuable compound for various scientific and industrial purposes.
Biological Activity
3,4,5-Trimethoxybenzoic acid (TMBA) is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of TMBA's pharmacological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
TMBA is characterized by the presence of three methoxy groups attached to a benzoic acid backbone. Its chemical formula is C11H14O5, and it exhibits a molecular weight of 226.23 g/mol. The structural formula can be represented as follows:
Anticonvulsant and Sedative Effects
Research has indicated that TMBA exhibits anticonvulsant and sedative properties. It acts as a GABAA/BZ receptor agonist, which may contribute to its sedative effects. A study highlighted that TMBA derivatives have been synthesized and evaluated for their potential as therapeutic agents in treating central nervous system disorders .
Antitumor Activity
TMBA has shown promise in antitumor applications. It modulates the activity of P-glycoprotein (P-gp), which is crucial in drug resistance mechanisms in cancer therapy. In vitro studies demonstrated that TMBA derivatives could reverse drug resistance in breast cancer cell lines by inhibiting P-gp activity .
Antimicrobial Properties
TMBA has also been evaluated for its antimicrobial activity. It has demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections . The structure-activity relationship (SAR) studies indicate that modifications to the TMBA structure can enhance its antimicrobial efficacy.
The biological activity of TMBA can be attributed to several mechanisms:
- Calcium Channel Modulation : TMBA and its derivatives have been shown to influence calcium ion mobilization within cells. For instance, this compound 8-(diethylamino)octyl ester (TMB-8) acts as an inhibitor of intracellular calcium mobilization, impacting various physiological processes .
- Inhibition of Enzymatic Activity : TMBA has been reported to inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation and oxidative stress in cellular models .
Table 1: Summary of Biological Activities of TMBA Derivatives
Compound | Activity Type | IC50 (μM) | Mechanism of Action |
---|---|---|---|
TMBA | Antitumor | 27.2 | P-glycoprotein modulation |
TMB-8 | Calcium mobilization | 18.0 | Inhibition of calcium release |
Ester S2 | Antimicrobial | >100 | Direct bacterial inhibition |
Clinical Implications
Recent studies have explored the clinical implications of TMBA in various therapeutic areas:
- Hypertension : Basic esters of TMBA were synthesized and tested for antihypertensive activity, showing promising results that warrant further investigation .
- Local Anesthesia : Some derivatives have been evaluated for local anesthetic properties, indicating potential use in pain management strategies .
Q & A
Basic Research Questions
Q. What are the standard laboratory methods for synthesizing 3,4,5-Trimethoxybenzoic acid?
- Methodology : The compound is commonly synthesized via esterification or alkylation of gallic acid derivatives. For example, esterification with methanol in the presence of acid catalysts (e.g., H₂SO₄) yields this compound with an 89% efficiency due to the stabilizing effect of the trimethoxy group on the intermediate carbocation . Alternative routes include selective methylation of hydroxyl groups using methyl iodide under basic conditions.
- Key Data : Yields vary with substituent positions; trimethoxy derivatives show higher reactivity compared to mono- or di-methoxy analogs .
Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?
- Methodology :
- ¹H/¹³C NMR : Identifies methoxy (-OCH₃) groups (δ ~3.8–3.9 ppm for ¹H; ~55–60 ppm for ¹³C) and the carboxylic acid proton (δ ~12–13 ppm, broad) .
- IR Spectroscopy : Detects C=O stretching (~1680–1700 cm⁻¹) and OCH₃ vibrations (~2830–2975 cm⁻¹) .
- Mass Spectrometry (MS) : Confirms molecular weight (212.20 g/mol) and fragmentation patterns .
Q. What are the primary applications of this compound in pharmaceutical research?
- Methodology : The compound serves as a precursor for antimicrobial agents (e.g., Trimethoprim impurities) and alkaloid synthesis (e.g., mescaline derivatives). Its trimethoxy structure enhances lipophilicity, improving membrane permeability in drug candidates .
Advanced Research Questions
Q. How do electron-donating substituents influence the esterification efficiency of this compound compared to other benzoic acid derivatives?
- Methodology : Substituent effects are analyzed using kinetic studies and computational modeling (e.g., DFT). The trimethoxy group stabilizes the carbocation intermediate via resonance and inductive effects, increasing esterification yields (89%) compared to gallic acid (78%) and syringic acid (84%) .
- Data Contradiction : Lower yields in non-polar solvents (e.g., toluene) suggest solvent polarity impacts protonation efficiency, requiring optimization .
Q. What strategies resolve discrepancies in spectroscopic data during the synthesis of novel this compound derivatives?
- Methodology :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex derivatives.
- X-ray Crystallography : Validates molecular geometry when NMR data is ambiguous .
- Chromatographic Purity Checks : HPLC or GC-MS identifies side products (e.g., incomplete methylation) .
Q. How is this compound utilized in the biosynthesis of plant-derived metabolites?
- Methodology : Isotopic labeling (e.g., ¹³C tracing) tracks its incorporation into lignin or phenolic compounds in plants like Euphorbia lunulata. The compound acts as a xenobiotic metabolite, influencing pathways related to stress response .
Q. What thermodynamic properties govern the solubility and stability of this compound in mixed solvent systems?
- Methodology : Solid-liquid equilibria studies using differential scanning calorimetry (DSC) reveal solubility parameters in polar aprotic solvents (e.g., DMSO). The compound’s melting point (287–293°C) and enthalpy of fusion (~25 kJ/mol) are critical for crystallization optimization .
Properties
IUPAC Name |
3,4,5-trimethoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSOFNCYXJUNBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059472 | |
Record name | Benzoic acid, 3,4,5-trimethoxy- | |
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Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige or white fine crystalline powder; [Acros Organics MSDS], Solid | |
Record name | 3,4,5-Trimethoxybenzoic acid | |
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CAS No. |
118-41-2 | |
Record name | 3,4,5-Trimethoxybenzoic acid | |
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Record name | 3,4,5-Trimethoxybenzoic acid | |
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Record name | Eudesmic acid | |
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Record name | Benzoic acid, 3,4,5-trimethoxy- | |
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Record name | Benzoic acid, 3,4,5-trimethoxy- | |
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Record name | 3,4,5-trimethoxybenzoic acid | |
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Record name | 3,4,5-TRIMETHOXYBENZOIC ACID | |
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Melting Point |
171 - 172 °C | |
Record name | Eudesmic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033839 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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